Peri-Colace -

Peri-Colace

Catalog Number: EVT-12601773
CAS Number:
Molecular Formula: C21H22O10
Molecular Weight: 434.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Peri-Colace is a pharmaceutical preparation that combines two active ingredients: docusate sodium and casanthranol. Docusate sodium is a surfactant and stool softener, while casanthranol is a stimulant laxative. This combination is primarily used to alleviate constipation, particularly in patients who may need to avoid straining during bowel movements, such as those recovering from surgery or childbirth.

Source and Classification

Docusate sodium, the primary active ingredient in Peri-Colace, is derived from sulfosuccinic acid and is classified as an anionic surfactant. It functions as a stool softener by increasing the amount of water absorbed by the stool, making it easier to pass. Casanthranol, on the other hand, stimulates bowel movements through its action on the intestinal mucosa. Together, these compounds provide both softening and stimulating effects on bowel function.

Synthesis Analysis

Methods and Technical Details

Dioctyl Maleate+Sodium BisulfiteDocusate Sodium\text{Dioctyl Maleate}+\text{Sodium Bisulfite}\rightarrow \text{Docusate Sodium}

Casanthranol is derived from the hydrolysis of certain natural products, often involving complex extraction techniques from plant sources. The synthesis of these compounds requires careful control of reaction conditions to ensure high yields and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula for docusate sodium is C20H37O7SC_{20}H_{37}O_{7}S with a molecular weight of approximately 421.57 g/mol. Its structure consists of a sulfosuccinate backbone with two 2-ethylhexyl groups attached:

Structural Formula ROC(=O)CH(SO3)CH2C(=O)OR\text{Structural Formula }R−O−C(=O)−CH(SO_{3})−CH_{2}−C(=O)−O−R

where RR represents the 2-ethylhexyl group.

Casanthranol has a more complex structure as it is a derivative of anthranilic acid, which contributes to its stimulant properties.

Chemical Reactions Analysis

Reactions and Technical Details

Docusate sodium undergoes hydrolysis under extreme pH conditions (pH < 1 or pH > 10), leading to its decomposition. It is generally stable in neutral pH ranges but can react with strong acids or bases. The compound also forms micelles in aqueous solutions, which can enhance its solubility and effectiveness as a surfactant.

Casanthranol acts by stimulating peristalsis in the intestines, which can be characterized by its interaction with specific receptors in the gastrointestinal tract that promote motility.

Mechanism of Action

Process and Data

The mechanism of action for docusate sodium involves surfactant activity that reduces surface tension at the water-stool interface, allowing for increased water penetration into the stool mass. This process leads to softer stools that are easier to pass.

Casanthranol works by irritating the intestinal lining, increasing peristaltic movements and promoting bowel evacuation. The combined effect of these two mechanisms provides effective relief from constipation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical State: Docusate sodium appears as a white to off-white powder.
  • Melting Point: Approximately 153 to 157 °C.
  • Solubility: Soluble in water (14 g/L at 25 °C), with increased solubility at higher temperatures.
  • Density: Approximately 1.1 g/cm³.
  • Stability: Stable under normal conditions but sensitive to extreme pH levels.

The hygroscopic nature of docusate sodium necessitates storage in airtight containers to prevent moisture absorption.

Applications

Scientific Uses

Docusate sodium finds extensive applications beyond its use in Peri-Colace. It is utilized in various pharmaceutical formulations as a surfactant and emulsifying agent due to its ability to enhance solubility and bioavailability of active ingredients. Additionally, it serves roles in industrial applications such as textile processing and food formulations where wetting properties are required.

Casanthranol, while primarily used in laxatives, has also been studied for potential applications in treating other gastrointestinal disorders due to its stimulatory effects on intestinal motility.

Introduction to Combination Laxative Therapy

Combination laxative formulations represent a strategic pharmacological approach to managing constipation by concurrently targeting multiple physiological pathways involved in stool formation and colonic motility. Peri-Colace, a well-documented fixed-dose formulation, exemplifies this strategy through its integration of docusate sodium (a surfactant stool softener) and sennosides (stimulant glycosides derived from Senna plants) [2] [5]. This dual-mechanism design addresses the multifactorial nature of constipation—particularly in cases involving both hard stools and reduced gut motility—by synergistically enhancing water penetration into fecal matter while directly stimulating propulsive colonic contractions [3] [6]. The chemical rationale stems from the complementary mechanisms: docusate reduces surface tension at the oil-water interface of stool, facilitating lipid-water mixing, while sennosides undergo bacterial hydrolysis in the colon to active aglycones that directly irritate colonic mucosa and increase cyclic AMP-mediated fluid secretion [4] [6] [9].

Rationale for Fixed-Dose Formulations in Gastrointestinal Therapeutics

Fixed-dose combinations like Peri-Colace (docusate/senna) offer pharmacological advantages over single-agent therapies by enabling simultaneous targeting of constipation’s pathophysiological duality: stool dehydration and motility impairment. Clinically, this translates to faster onset (6–12 hours) compared to docusate monotherapy (1–3 days) [2] [6]. The synergy is evidenced by:

  • Hydration Enhancement: Docusate’s anionic surfactant properties (C20H37NaO7S) disrupt hydrophobic barriers in stool, permitting sennosides’ active metabolites (rhein anthrones) to more effectively stimulate secretory and motor functions [4] [9].
  • Motility Activation: Sennosides counteract potential motility limitations of pure emollients by directly activating myenteric neurons and altering electrolyte transport [5] [6].

Table 1: Pharmacodynamic Synergy in Peri-Colace Components

MechanismDocusate ComponentSennosides Component
Primary ActionStool softening via surfactant activityStimulant laxative via anthraquinone effects
Molecular TargetOil-water interface in fecal matrixColonic mucosa & enteric neurons
Onset of Action1–3 days (monotherapy)6–12 hours
Key Biochemical EffectReduced surface tension → enhanced water/lipid penetrationIncreased cAMP → fluid secretion & peristalsis
Synergistic OutcomeAccelerated softening + expulsion

Despite widespread use, meta-analyses debate efficacy superiority over monotherapies. Studies indicate sennosides alone may outperform docusate-senna combinations in opioid-induced constipation, suggesting context-dependent utility [4] [6].

Historical Evolution of Multi-Mechanism Laxatives

The development of Peri-Colace reflects a century of pharmaceutical innovation in laxative combinations:

  • 1937: Sodium docusate patented as Aerosol OT by American Cyanamid, primarily for industrial surfactant use [6] [8].
  • 1955: First medical application proposed by Wilson and Dickinson, marketed as Doxinate for constipation [6].
  • 1960s: Emergence of fixed-dose docusate-senna combinations under brands like Peri-Colace and Senokot-S, capitalizing on senna’s established use in traditional medicine [3] [5].
  • Regulatory Shifts: Transition from prescription to OTC status (e.g., FDA OTC Monograph finalization in 1998) facilitated widespread accessibility [2] [5].

This evolution paralleled growing understanding of constipation pathophysiology, shifting from empirical single-agent use toward mechanistic synergy.

Table 2: Historical Milestones in Combination Laxatives

YearDevelopmentBrand/CompoundSignificance
1937Docusate sodium patentedAerosol OTIndustrial surfactant applications
1955First medical use of docusateDoxinateStool softener concept validated
1960sFixed-dose docusate-senna introducedPeri-ColaceDual-mechanism OTC product launched
1998FDA OTC Laxative Monograph finalizedVariousRegulatory pathway for combination laxatives clarified

Regulatory Classification Framework for OTC Combination Products

Peri-Colace operates under the U.S. FDA OTC Monograph system for laxative products (Part 334), permitting marketing without new drug applications (NDAs) if components are Generally Recognized as Safe and Effective (GRASE) [2] [5]. Key regulatory aspects include:

  • Ingredient-Specific Compliance: Docusate (sodium/calcium salts) and senna are monograph-approved active ingredients with strict identity, strength, and labeling requirements (e.g., docusate sodium at 50–300 mg/day) [5] [6].
  • Labeling Mandates: Products must avoid disease claims (e.g., treating opioid-induced constipation) and state limitations (e.g., "not for long-term use without medical supervision") [2] [3].
  • Global Variations: The UK classifies docusate-senna as General Sales List (GSL) medicines, while Australia requires scheduling as Pharmacist-Only Medicines (Schedule 2/S2) for formulations exceeding certain strengths [6] [10].

International harmonization remains limited; the European Medicines Agency (EMA) requires individual national approvals despite shared active ingredients [6].

Table 3: Regulatory Status of Peri-Colace Components

RegionRegulatory CategoryKey Requirements
United StatesOTC Monograph (Laxatives)GRASE ingredients; standardized dosing/labeling
European UnionNational OTC classificationsVaries by country (e.g., UK GSL; Germany Rx-only)
AustraliaSchedule 2 (Pharmacy Medicine)Pharmacist oversight for senna >15mg/dose
CanadaSchedule III (OTC)Behind-counter access; dosage limits apply

Properties

Product Name

Peri-Colace

IUPAC Name

(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C21H22O10/c22-6-8-4-10-15(12(25)5-8)17(27)14-9(2-1-3-11(14)24)20(10)31-21-19(29)18(28)16(26)13(7-23)30-21/h1-5,13,16,18-26,28-29H,6-7H2/t13-,16+,18-,19-,20-,21+/m1/s1

InChI Key

CPUHNROBVJNNPW-VVBPCJSVSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2OC4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2O[C@H]4[C@@H]([C@@H]([C@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.